molecular formula C11H21ClO3S B13489290 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Cat. No.: B13489290
M. Wt: 268.80 g/mol
InChI Key: DFBXZXHDBDTAOK-UHFFFAOYSA-N
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Description

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 4-methylcyclohexyl ether substituent. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and pharmaceuticals.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10-4-6-11(7-5-10)15-8-2-3-9-16(12,13)14/h10-11H,2-9H2,1H3

InChI Key

DFBXZXHDBDTAOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the following steps:

    Formation of 4-((4-Methylcyclohexyl)oxy)butanol: This intermediate is prepared by reacting 4-methylcyclohexanol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Sulfonylation: The 4-((4-Methylcyclohexyl)oxy)butanol is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of automated reactors and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting enzymes and receptors.

    Material Science: It is employed in the modification of polymers and the preparation of functional materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological assays to modify target molecules and study their interactions.

Comparison with Similar Compounds

The following structurally related sulfonyl chlorides are analyzed for comparative insights:

Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent
4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride (Target) N/A C₁₁H₂₁ClO₃S ~274.8 (estimated) 4-Methylcyclohexyl ether
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride 1339766-33-4 C₁₀H₂₁ClO₃S 256.79 Linear 4-methylpentyl ether
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride 1340044-27-0 C₁₁H₁₄Cl₂O₃S 297.20 4-Chloro-3-methylphenyl ether
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride 1341811-65-1 C₉H₁₇ClO₄S 256.75 Tetrahydrofuran-2-ylmethoxy ether
Key Observations:

Substituent Effects :

  • The 4-methylcyclohexyl group in the target compound introduces significant steric hindrance and lipophilicity compared to the linear 4-methylpentyl group in or the tetrahydrofuran-derived substituent in . This bulkiness may reduce nucleophilic attack rates in reactions, favoring selective transformations.
  • The 4-chloro-3-methylphenyl group in adds aromaticity and electron-withdrawing effects (via the chlorine atom), enhancing electrophilicity at the sulfonyl chloride center compared to alkyl-substituted analogs .

Molecular Weight and Reactivity: The higher molecular weight of the target compound (~274.8) compared to (256.79) and (256.75) reflects the cyclohexyl group’s contribution. This increased mass may influence crystallization behavior or solubility in nonpolar solvents. The dichlorinated aromatic analog (297.20) exhibits the highest molecular weight, likely due to the aromatic ring and additional chlorine atom, which may correlate with higher melting points or thermal stability.

The aromatic compound may exhibit greater stability under acidic conditions due to resonance stabilization of the phenyl ring but could be susceptible to electrophilic aromatic substitution side reactions.

Biological Activity

The compound 4-((4-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride (CAS Number: 1339382-97-6) is a sulfonyl chloride derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}ClO3_3S
  • Molecular Weight : 268.8 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 355.3 °C (predicted)

These properties indicate that the compound has a relatively high boiling point and density, which may influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has demonstrated that sulfonyl chlorides, including derivatives like this compound, exhibit various antimicrobial properties. A study involving synthesized Schiff base compounds derived from related sulfonyl chlorides showed significant antibacterial and antifungal activities against various pathogens .

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of stable complexes with biomolecules, leading to the inhibition of essential cellular processes. For instance, the interaction of these compounds with nucleophiles such as amino acids can result in the modification of proteins and enzymes critical for microbial survival .

Case Studies

  • Antibacterial Activity : A series of experiments conducted on various bacterial strains demonstrated that certain sulfonyl chloride derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, one study found that a related compound showed effective inhibition against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Antifungal Activity : Another study evaluated the antifungal properties of sulfonyl derivatives against Candida albicans. The results indicated that these compounds could inhibit fungal growth significantly, highlighting their potential as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureInfluence on Activity
Alkyl Chain LengthLonger chains often enhance lipophilicity, improving membrane penetration.
Substituents on CyclohexaneDifferent substituents can modulate binding affinity to biological targets.

This table summarizes how variations in structure can lead to differences in biological activity.

Research Findings

Recent studies have focused on the broader implications of sulfonyl chloride derivatives in drug development:

  • Neuroprotective Effects : Some sulfonyl derivatives have been investigated for their neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The anti-inflammatory effects observed in some sulfonyl compounds may be due to their ability to inhibit pro-inflammatory cytokines, offering a pathway for therapeutic intervention in inflammatory diseases .

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